molecular formula C11H12ClN3 B1628729 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1006682-91-2

1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1628729
M. Wt: 221.68 g/mol
InChI Key: MHEPRRNMEIJDFT-UHFFFAOYSA-N
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Description



  • 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C<sub>11</sub>H<sub>15</sub>ClN<sub>2</sub> .

  • It belongs to the class of benzyl-substituted pyrazoles .

  • The compound contains a chlorobenzyl group and a methyl group attached to a pyrazole ring.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of 3-chlorobenzyl chloride with 3-methyl-1H-pyrazole-5-amine .

    • The chlorobenzyl group replaces one of the hydrogen atoms on the pyrazole ring.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyrazole ring with a 3-chlorobenzyl group and a methyl group attached.

    • The chlorine atom is bonded to the benzyl carbon, and the methyl group is attached to the pyrazole nitrogen.





  • Chemical Reactions Analysis



    • The compound can undergo various reactions typical of benzyl-substituted compounds, such as electrophilic aromatic substitution .

    • For example, it can react with electrophiles (e.g., nitration , acylation , or alkylation ) at the benzyl position.





  • Physical And Chemical Properties Analysis



    • Density : 1.1±0.1 g/cm³

    • Boiling Point : 303.7±27.0 °C at 760 mmHg

    • Flash Point : 137.5±23.7 °C

    • Solubility : Insoluble in water

    • Toxicity : Irritating to skin and eyes; toxic if ingested.




  • Scientific Research Applications

    Heterocyclic Compound Synthesis

    Heterocyclic compounds, including pyrazoles and their derivatives, are fundamental in developing pharmaceuticals, dyes, and materials due to their versatile chemical properties. The synthesis of such compounds often involves innovative strategies to create complex structures with specific biological or chemical activity. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their role as a building block for heterocyclic compounds synthesis, offering mild reaction conditions for creating diverse cynomethylene dyes and heterocycles (Gomaa & Ali, 2020).

    Applications in Anticancer Research

    Pyrazoline derivatives have been extensively studied for their anticancer properties. These compounds show significant biological activity, making them candidates for pharmaceutical development. Research on synthetic strategies of pyrazoline derivatives highlights their potential in creating new anticancer agents, indicating the scope for further exploration and innovation in this area (Ray et al., 2022).

    Environmental and Pharmacological Effects

    Research extends into the environmental fate and pharmacological effects of compounds structurally related to "1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine." For example, studies on parabens, which share some functional similarities with the target compound, explore their biodegradability and ubiquity in water sources, highlighting concerns about their potential as endocrine disruptors (Haman et al., 2015).

    Advanced Synthesis Techniques

    Innovative synthesis techniques, such as the use of recyclable copper catalyst systems for C-N bond-forming reactions, demonstrate the evolving methodologies in creating heterocyclic compounds. These advancements not only improve the efficiency of synthesis but also contribute to more sustainable and environmentally friendly chemical processes (Kantam et al., 2013).

    Safety And Hazards



    • The compound is considered hazardous due to its toxicity and skin/eye irritation.

    • It should be handled with care, and protective measures are necessary during its use.




  • Future Directions



    • Further research could explore its potential as a pharmaceutical intermediate or its applications in organic synthesis.

    • Investigate its biological activity and potential therapeutic properties.




    Please note that this analysis is based on available information, and further studies may provide additional insights. Always consult reliable sources and experts for specific applications123


    properties

    IUPAC Name

    2-[(3-chlorophenyl)methyl]-5-methylpyrazol-3-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H12ClN3/c1-8-5-11(13)15(14-8)7-9-3-2-4-10(12)6-9/h2-6H,7,13H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MHEPRRNMEIJDFT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN(C(=C1)N)CC2=CC(=CC=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H12ClN3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20599103
    Record name 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20599103
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    221.68 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

    CAS RN

    1006682-91-2
    Record name 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1006682-91-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20599103
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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